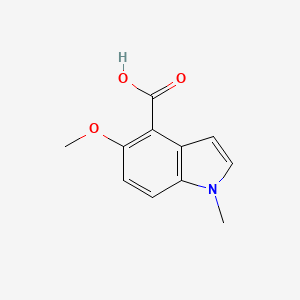
5-Methoxy-1-methylindole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-methylindole-4-carboxylic acid is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methylindole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with tryptamine, a naturally occurring indole derivative.
Methylation: The tryptamine undergoes methylation at the nitrogen atom to form N-methyltryptamine.
Oxidation: The N-methyltryptamine is then oxidized to form the corresponding carboxylic acid.
Methoxylation: Finally, the carboxylic acid is subjected to methoxylation to introduce the methoxy group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis may involve more advanced techniques and catalysts to improve yield and purity. Continuous flow reactors and automated systems are often employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-1-methylindole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to different oxidation states, leading to the formation of various derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of indole-4-carboxylic acid derivatives.
Reduction: Reduction can produce indole-4-carboxylic acid alcohols.
Substitution: Substitution reactions can yield a variety of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methoxy-1-methylindole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's biological activities make it a candidate for drug development. It may be used in the synthesis of pharmaceuticals targeting various diseases.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 5-Methoxy-1-methylindole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparación Con Compuestos Similares
Indole-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.
5-Methoxyindole-3-carboxylic acid: Similar methoxy group position but different carboxylic acid position.
1-Methylindole-4-carboxylic acid: Similar methyl group position but lacks the methoxy group.
Uniqueness: 5-Methoxy-1-methylindole-4-carboxylic acid is unique due to its specific combination of methoxy and methyl groups, which can influence its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its diverse applications and unique properties make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
5-methoxy-1-methylindole-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-6-5-7-8(12)3-4-9(15-2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
BSNJJJRZHYPZKJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=CC(=C2C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















